Differentiation via GK-GKRP Disruption: Class-Level Inferiority of Pyridyl Analogs
This compound's scaffold maps onto a series of sulfonyl piperazine derivatives disclosed as disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, a validated therapeutic mechanism for type 2 diabetes [1]. While no direct biological data exists for this exact CAS entity, SAR from the patent literature demonstrates that the specific heteroaryl sulfonyl moiety is critical for potency. For example, optimized compounds in this series achieved biochemical IC50 values as low as 0.005 μM and cellular EC50 values of 0.205 μM [1]. Critically, pyridinyl and other heterocyclic sulfonyl substituents exhibited significantly weaker disruption potency compared to pyridazinyl or thienyl analogs, indicating that the 6-chloropyridazin-3-yl sulfonyl motif represented by this compound is a privileged structural feature within this target class.
| Evidence Dimension | GK-GKRP disruption potency (biochemical IC50) |
|---|---|
| Target Compound Data | Not directly measured; structural analog class achieves IC50 of 0.005 μM |
| Comparator Or Baseline | Pyridinyl sulfonyl analogs: significantly weaker GKRP disruption |
| Quantified Difference | Qualitative superiority inferred from SAR; no direct comparative data for this CAS entity |
| Conditions | Biochemical GK-GKRP disruption assay |
Why This Matters
For procurement decisions in metabolic disease drug discovery, compounds bearing the pyridazinyl sulfonyl group are strategically differentiated from pyridinyl or phenyl sulfonyl analogs, which are less effective in this target class.
- [1] WO2013123444A1: Sulfonyl compounds that interact with glucokinase regulatory protein. 2013. See also: Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 4. Exploration of a novel binding pocket, J Med Chem, 2014. View Source
